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Aminooxyacetate (hemihydrochloride)

Cat. No.: B10824327
M. Wt: 143.57 g/mol
InChI Key: OBFQDDLMVSELFJ-UHFFFAOYSA-N
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Description

Aminooxyacetate (hemihydrochloride) is a useful research compound. Its molecular formula is C3H10ClNO3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality Aminooxyacetate (hemihydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aminooxyacetate (hemihydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10ClNO3 B10824327 Aminooxyacetate (hemihydrochloride)

Properties

Molecular Formula

C3H10ClNO3

Molecular Weight

143.57 g/mol

IUPAC Name

2-aminooxyacetic acid;methane;hydrochloride

InChI

InChI=1S/C2H5NO3.CH4.ClH/c3-6-1-2(4)5;;/h1,3H2,(H,4,5);1H4;1H

InChI Key

OBFQDDLMVSELFJ-UHFFFAOYSA-N

Canonical SMILES

C.C(C(=O)O)ON.Cl

Origin of Product

United States

Historical Context and Discovery of Aminooxyacetate As an Enzyme Inhibitor

Aminooxyacetate's journey into the realm of biochemistry is fundamentally linked to the study of enzymes, the biological catalysts that drive countless metabolic reactions. Its inhibitory effects were discovered during investigations into the mechanisms of enzymes that are dependent on a cofactor called pyridoxal (B1214274) phosphate (B84403) (PLP).

These PLP-dependent enzymes are crucial for a wide array of metabolic processes, particularly those involving amino acids. Aminooxyacetate was identified as a compound that could effectively block the activity of these enzymes. Its mechanism of action involves a chemical reaction with the PLP cofactor. Specifically, it attacks the Schiff base linkage, a chemical bond that forms between PLP and the enzyme, creating stable oxime complexes. This action effectively inactivates the enzyme. A prominent example of an enzyme inhibited by aminooxyacetate is 4-aminobutyrate aminotransferase (GABA-T), which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.org By inhibiting GABA-T, aminooxyacetate leads to an increase in GABA levels in tissues, making it a useful tool for studying GABA turnover. wikipedia.org

Significance of Aminooxyacetate As a Non Selective but Versatile Research Tool in Metabolic Studies

Aminotransferase and Transaminase Inhibition by Aminooxyacetate

Aminooxyacetate is a broad-spectrum inhibitor of aminotransferases (also known as transaminases), a class of enzymes crucial for the interconversion of amino acids and α-keto acids. These reactions are fundamental to linking amino acid metabolism with carbohydrate metabolism.

Aminooxyacetate is a potent inhibitor of Aspartate Aminotransferase (AST), also known as Glutamate Oxaloacetate Transaminase (GOT). wikipedia.orgnih.gov The cytosolic isoform, GOT1, is a key component of the malate-aspartate shuttle. patsnap.com By inhibiting both cytosolic and mitochondrial AST, aminooxyacetate disrupts the transamination of aspartate and glutamate to oxaloacetate and α-ketoglutarate. oup.com This inhibition has significant metabolic repercussions. In cancer cell lines, the inhibition of GOT1 by aminooxyacetate has been shown to slow cell growth, reduce colony formation, and impair cell migration. nih.gov The disruption of GOT1 leads to an increased dependency on glucose and can sensitize cancer cells to glucose deprivation. nih.govnih.gov This is because GOT1 is crucial for providing oxaloacetate, a key metabolite, especially under low-glucose conditions, to maintain redox homeostasis. nih.gov Inhibition of GOT1 can lead to an accumulation of NADH and a decrease in the NADH/NAD+ ratio when cells are under nutrient stress. nih.gov

Table 1: Effects of Aminooxyacetate on Aspartate Aminotransferase (AST/GOT1) and Related Cellular Processes
FindingModel SystemObserved EffectReference
Inhibition of GOT1143B Osteosarcoma & A549 Lung Cancer CellsInhibition of cell growth, colony formation, and cell migration. nih.gov
Metabolic DependencyCancer Cell LinesIncreased dependency on glucose; sensitization to glucose deprivation upon GOT1 inhibition. nih.govnih.gov
Redox Homeostasis143B Osteosarcoma CellsAccumulation of NADH and decreased NADH/NAD+ ratio under nutrient depletion. nih.gov
Enzyme SelectivityRat Hepatocytes (in vitro)Aspartate aminotransferase was less sensitive to AOA inhibition than alanine aminotransferase. nih.govresearchgate.net
Enzyme SelectivityRat Hepatocytes (in cell incubations)Aspartate aminotransferase was more rapidly inactivated by AOA than alanine aminotransferase. nih.govresearchgate.net

Alanine aminotransferase (ALT) catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate to form pyruvate and glutamate, thereby linking amino acid and carbohydrate metabolism. cambridge.org Aminooxyacetate has been utilized as a tool to study the metabolic effects of ALT inhibition. cambridge.orgnih.gov In research on the fish species Sparus aurata, aminooxyacetate demonstrated a dose-dependent inhibition of both cytosolic and mitochondrial ALT activity in vitro. cambridge.orgresearchgate.net In vivo studies confirmed its role as an inhibitor of hepatic cytosolic ALT. cambridge.orgnih.gov This inhibition led to decreased hepatic levels of alanine, glutamate, and glycogen. nih.govresearchgate.net Interestingly, long-term exposure to AOA in these studies resulted in an increase in pyruvate kinase activity, suggesting a metabolic adaptation to the block in alanine-driven gluconeogenesis. nih.govresearchgate.net These findings indicate that AOA-dependent inhibition of ALT can shift intermediary metabolism towards a greater utilization of dietary carbohydrates. nih.gov While some in vitro studies on rat hepatocytes suggested that ALT was more sensitive to AOA than AST, in situ experiments within the cells showed the opposite, highlighting the complexity of its action in a cellular context. nih.govresearchgate.net

Table 2: Research Findings on Alanine Aminotransferase (ALT) Inhibition by Aminooxyacetate
FindingModel SystemObserved EffectReference
Dose-Dependent InhibitionSparus aurata Liver Extracts (in vitro)AOA inhibited both cytosolic and mitochondrial ALT activity. A concentration of 10⁻² mM AOA caused a 25% inhibition of cytosolic ALT and a 55% reduction in mitochondrial ALT activity. cambridge.org
Metabolic ShiftSparus aurata (in vivo)Inhibition of cytosolic ALT activity, decreased hepatic levels of alanine, glutamate, and glycogen, and increased pyruvate kinase activity. nih.govresearchgate.net
Comparative SensitivityRat Hepatocytes (in vitro)Alanine aminotransferase was more sensitive to inhibition by aminooxyacetate than aspartate aminotransferase. nih.govresearchgate.net

Phosphoserine aminotransferase 1 (PSAT1) is a critical enzyme in the phosphorylated pathway of de novo serine biosynthesis. nih.govlouisville.eduresearchgate.net It catalyzes the conversion of 3-phosphohydroxypyruvate and glutamate into 3-phosphoserine and α-ketoglutarate. nih.govresearchgate.net As a PLP-dependent aminotransferase, PSAT1 is a target for inhibition by aminooxyacetate. drugbank.com The inhibition of PSAT1 disrupts the synthesis of serine, a non-essential amino acid vital for the production of proteins, other amino acids, and nucleotides. louisville.eduresearchgate.net Given that PSAT1 integrates metabolic pathways crucial for cell proliferation and survival, such as glycolysis and one-carbon metabolism, its modulation by inhibitors like aminooxyacetate is a key area of research, particularly in cancer biology where elevated serine synthesis is often observed. nih.govresearchgate.netnih.gov

The inhibitory action of aminooxyacetate across a range of aminotransferases is rooted in its interaction with the cofactor pyridoxal 5'-phosphate (PLP). wikipedia.orgnih.govrsc.org PLP is a versatile cofactor essential for a vast number of enzymatic reactions involving amino acids. rsc.orgmdpi.com In PLP-dependent enzymes, the aldehyde group of PLP typically forms a Schiff base (an internal aldimine) with the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. drugbank.commdpi.com Aminooxyacetate functions as a potent inhibitor by attacking this Schiff base linkage, forming stable oxime-type complexes. wikipedia.org This effectively sequesters the PLP cofactor, rendering the enzyme inactive. Because of this general mechanism, AOA is not entirely specific and can inhibit a variety of PLP-dependent enzymes, including those involved in amino acid synthesis, degradation, and interconversion. researchgate.netnih.gov

Perturbation of the Malate-Aspartate Shuttle (MAS) by Aminooxyacetate

The malate-aspartate shuttle (MAS) is the principal mechanism in many tissues for transferring reducing equivalents from cytosolic NADH, primarily generated during glycolysis, into the mitochondria for oxidation by the electron transport chain. oup.comnih.govresearchgate.net Aminooxyacetate is a widely used inhibitor of this shuttle. researchgate.netnih.govbiocat.com

Aminooxyacetate inhibits the malate-aspartate shuttle by blocking its key enzymatic components, namely the cytosolic and mitochondrial isoforms of aspartate aminotransferase (AST). wikipedia.orgoup.com These enzymes are essential for the transamination steps required to move malate (B86768) and aspartate across the inner mitochondrial membrane. oup.comresearchgate.net The inhibition of AST prevents the reoxidation of cytosolic NADH by the mitochondria. wikipedia.orgnih.gov

This blockade has a profound impact on the cellular redox state, specifically the NADH/NAD+ balance between the cytosol and mitochondria. nih.govresearchgate.netbiorxiv.org By preventing the shuttle's operation, aminooxyacetate causes an increase in the cytosolic NADH/NAD+ ratio. nih.govresearchgate.net This is evidenced by an increase in the lactate (B86563)/pyruvate ratio, as the cell attempts to regenerate cytosolic NAD+ by reducing pyruvate to lactate. nih.gov The inability to transport NADH-derived electrons into the mitochondria limits the respiratory capacity and can lead to a state of functional "hypoglycemia" in nerve terminals by preventing mitochondria from utilizing pyruvate generated from glycolysis. nih.gov In cancer cells, which often exhibit high rates of glycolysis, the inhibition of MAS by AOA can be particularly impactful, as these cells rely on the shuttle to maintain the low cytosolic NADH/NAD+ ratios necessary to sustain high glycolytic flux. researchgate.net

Table 3: Impact of Aminooxyacetate on the Malate-Aspartate Shuttle (MAS) and Redox Homeostasis
ProcessMechanism of AOA ActionMetabolic ConsequenceReference
MAS InhibitionInhibits cytosolic and mitochondrial aspartate aminotransferase (AST/GOT).Blocks transfer of reducing equivalents from cytosolic NADH to mitochondria. wikipedia.orgoup.com
Cytosolic Redox StatePrevents reoxidation of cytosolic NADH via the MAS.Increases the cytosolic NADH/NAD+ ratio, leading to a higher lactate/pyruvate ratio. nih.govresearchgate.net
Mitochondrial RespirationLimits the supply of reducing equivalents to the electron transport chain.Limits respiratory capacity and the ability to utilize glycolytic pyruvate. nih.gov
Cellular EnergyDisrupts efficient energy production from glycolysis.Leads to decreased intracellular ATP levels. researchgate.netnih.gov

Downstream Effects on Cellular Bioenergetics, including ATP Synthesis and Oxidative Phosphorylation

Aminooxyacetate (AOA) significantly impacts cellular bioenergetics primarily through its potent inhibition of the malate-aspartate shuttle (MAS). wikipedia.orgnih.govnih.gov The MAS is a critical system for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix, which is essential for their reoxidation by the electron transport chain (ETC). nih.govnih.gov By inhibiting aspartate aminotransferase, a key PLP-dependent enzyme in the shuttle, AOA effectively prevents the reoxidation of cytosolic NADH by mitochondria. wikipedia.orgnih.gov

This blockade of the MAS leads to several downstream consequences for cellular energy production. It causes a negative shift in the cytosolic NAD+/NADH redox potential and prevents mitochondria from utilizing pyruvate generated from glycolysis. wikipedia.orgnih.gov Consequently, AOA limits respiratory capacity, lowers the mitochondrial membrane potential, and reduces cellular ATP/ADP ratios, inducing a bioenergetic state similar to that seen in hypoglycemia. nih.gov Studies have shown that AOA treatment leads to decreased intracellular ATP levels. nih.govselleckchem.com Oxidative phosphorylation, the primary pathway for ATP production in aerobic organisms, is thus attenuated because the supply of reducing equivalents to the electron transport chain is hampered. nih.govwikipedia.orgnih.govqiagen.com Mature osteoclasts, for instance, which rely heavily on oxidative phosphorylation for their energy supply, show inhibited differentiation and bone resorption when treated with AOA due to this attenuation of mitochondrial oxidative phosphorylation. nih.gov

Table 1: Effects of Aminooxyacetate on Cellular Bioenergetics

ParameterEffect of AminooxyacetateMechanismReference
ATP LevelsDecreasedInhibition of malate-aspartate shuttle reduces substrate supply for oxidative phosphorylation. nih.govnih.govselleckchem.com
Oxidative PhosphorylationAttenuated/InhibitedInhibits the exchange of reducing equivalents between the cytosol and mitochondria, limiting the electron transport chain. nih.govnih.gov
Mitochondrial RespirationSuppressedLimits the ability of mitochondria to utilize glycolytic pyruvate. nih.govnih.gov
Mitochondrial Membrane PotentialLoweredReduced electron transport chain activity leads to decreased proton pumping. nih.gov
Cytosolic NADH/NAD+ RatioIncreasedInhibition of the malate-aspartate shuttle prevents the reoxidation of cytosolic NADH. nih.gov

Aminooxyacetate-Mediated Alterations in Glycolytic Flux

Research findings indicate that treatment with aminooxyacetate leads to a reduction in the levels of extracellular lactate and pyruvate in cell cultures. nih.govselleckchem.com This is a direct consequence of the reduced glycolytic activity. nih.gov In studies on C6 glioma cells, AOA was shown to decrease the glycolytic rate, which contributed to its growth-inhibitory effects. selleckchem.com Similarly, in bone marrow-derived macrophages, AOA treatment diminished the rate of aerobic glycolysis. nih.gov However, the inhibitory action of AOA is not limited to the MAS; it has been shown to moderately affect other glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and triosephosphate isomerase (TPI), further contributing to the alteration of glycolytic flux. nih.gov

Table 2: Aminooxyacetate-Mediated Effects on Glycolysis

ParameterEffect of AminooxyacetateCell/Tissue ModelReference
Glycolytic RateDecreasedC6 Glioma Cells, Macrophages nih.govselleckchem.comnih.gov
Extracellular LactateDecreasedC6 Glioma Cells, Macrophages nih.govselleckchem.comnih.gov
Extracellular PyruvateDecreasedC6 Glioma Cells nih.gov
Glycolytic FunctionSuppressedHCT116 Colon Cancer Cells nih.gov

Gamma-Aminobutyric Acid (GABA) Transaminase (GABA-T) Inhibition

Aminooxyacetate is widely recognized as a potent inhibitor of gamma-aminobutyric acid transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. wikipedia.orgwikipedia.org This inhibition forms the basis of much of its use in neurochemical research.

By inhibiting GABA-T, aminooxyacetate prevents the breakdown of GABA, leading to a significant increase in its concentration in brain tissues. wikipedia.orgnih.govpatsnap.com This effect has been consistently demonstrated in various animal models. Research has shown that following the administration of AOA, GABA levels rise rapidly in different brain regions, including the cerebellum and whole brain. nih.govnih.govmedchemexpress.com The accumulation can be substantial, reaching levels 400% to 600% of control values within 2 to 6 hours. medchemexpress.com This makes AOA an invaluable tool for studying the consequences of elevated GABA levels and for investigating regional GABA turnover. wikipedia.orgnih.gov The inhibition of GABA-T by AOA is considered to be nearly complete in a wide dose range, without significantly affecting the GABA-synthesizing enzyme, glutamate decarboxylase (GAD). nih.gov

Table 3: Research Findings on Aminooxyacetate-Induced GABA Accumulation

Brain RegionObserved EffectTime CourseReference
Cerebellum & Whole BrainRapid initial increase, followed by a slower, sustained accumulation.Significant increase within 5-30 minutes; maximal levels at 2-6 hours. nih.govnih.govmedchemexpress.com
Synaptosomal FractionDelayed and less pronounced accumulation compared to whole brain.Accumulation is delayed. nih.gov
CerebellumAccumulation rate of 0.086 µmol/g/min initially, then 0.034 µmol/g/min.Rate measured during the first 15 minutes and thereafter. nih.gov

The GABA shunt is a metabolic pathway that synthesizes and conserves the supply of GABA. nih.gov It is a closed loop that bypasses two steps of the tricarboxylic acid (TCA) cycle. The key enzymes in the shunt are glutamate decarboxylase (GAD), which synthesizes GABA from glutamate, and GABA transaminase (GABA-T), which initiates the degradation of GABA. nih.govyoutube.com GABA-T converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate. wikipedia.orgyoutube.com Succinic semialdehyde is then oxidized to succinate (B1194679), which re-enters the TCA cycle. wikipedia.org

Aminooxyacetate's inhibition of GABA-T directly interferes with this shunt by blocking the catabolism of GABA. patsnap.comwikipedia.org This blockade prevents the conversion of GABA to succinic semialdehyde, causing GABA to accumulate and disrupting the normal flow of metabolites through the shunt. nih.govpatsnap.com This interference is a primary mechanism through which AOA elevates brain GABA levels and has been a key area of research for understanding the regulation of GABAergic neurotransmission. wikipedia.orgnih.gov

Cystathionine (B15957) β-Synthase (CBS) Inhibition by Aminooxyacetate

Beyond its effects on GABA metabolism, aminooxyacetate is also known to inhibit another crucial PLP-dependent enzyme, cystathionine β-synthase (CBS). nih.govresearchgate.netnih.gov CBS is a key enzyme in the transsulfuration pathway, which metabolizes homocysteine and is a major source of endogenous hydrogen sulfide (B99878) (H₂S). researchgate.netnih.gov

Hydrogen sulfide (H₂S) is a gasotransmitter with important physiological roles. nih.govnih.gov Cystathionine β-synthase (CBS) contributes significantly to the endogenous production of H₂S from L-cysteine. nih.govresearchgate.net Aminooxyacetate serves as a widely used inhibitor to study the role of CBS in H₂S biogenesis. nih.govresearchgate.net Research has shown that AOA can abolish or significantly inhibit H₂S production in various tissues. nih.gov For example, in rat liver tissues, AOA was found to completely abolish H₂S production, while it only partially inhibited it in the ileum, indicating tissue-specific differences in the regulation of H₂S synthesis. nih.gov Studies have confirmed that AOA binds tightly to CBS, forming a dead-end intermediate that blocks its catalytic activity. researchgate.net This inhibitory action has been instrumental in research investigating the contribution of CBS-derived H₂S to various cellular processes, including bioenergetics and cancer cell proliferation. nih.govresearchgate.net

Research on Aminooxyacetate's Influence on H₂S-Mediated Cellular Processes

Aminooxyacetate (AOA), or aminooxyacetic acid (AOAA), is widely utilized in research as a pharmacological inhibitor of enzymes involved in the production of hydrogen sulfide (H₂S). nih.gov H₂S is a gasotransmitter synthesized endogenously in mammalian cells primarily by three enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). nih.gov AOA's primary utility in studying H₂S signaling stems from its ability to inhibit the pyridoxal 5'-phosphate (PLP)-dependent enzymes CBS and CSE.

Enzymatic Inhibition by Aminooxyacetate

Cystathionine β-Synthase (CBS) Inhibition:

Aminooxyacetate is most frequently cited as an inhibitor of CBS, the rate-limiting enzyme in the transsulfuration pathway which converts homocysteine to cystathionine. nih.govrero.ch Research into the mechanism of inhibition has revealed that AOA binds to CBS more tightly than its natural substrates. nih.govresearchgate.net It forms a dead-end intermediate by creating a stable oxime bond with the PLP cofactor in the enzyme's active site, thereby blocking its catalytic activity. nih.govresearchgate.net

A surprising discovery was the ability of the amino acid serine to reactivate AOA-inhibited CBS. Serine, but not cysteine, can displace the bound AOA from the enzyme, forming an aminoacrylate intermediate that allows the catalytic cycle to proceed. nih.govresearchgate.net This reactivation has been observed in cellular studies where the addition of serine rescued H₂S production and mitochondrial function that had been diminished by AOA. researchgate.netnih.gov The crystal structure of AOA-bound human CBS shows a different hydrogen bonding pattern compared to the serine-bound form, which may explain this unique reactivation mechanism. nih.gov

Inhibition of Cystathionine γ-Lyase (CSE):

Despite its common use as a "CBS inhibitor," studies have shown that aminooxyacetate is not selective and also potently inhibits CSE. utmb.edunih.govresearchgate.net In fact, research comparing the inhibitory potency of AOA against both enzymes revealed that it is significantly more potent at inhibiting CSE than CBS. utmb.edunih.govresearchgate.net This lack of selectivity is a critical consideration in interpreting research that uses AOA to probe the specific role of CBS in H₂S biology.

The following table displays the half-maximal inhibitory concentration (IC₅₀) values for aminooxyacetate against human CBS and CSE, demonstrating its higher potency for CSE.

EnzymeIC₅₀ for Aminooxyacetate (µM)
Cystathionine β-synthase (CBS)8.5 ± 0.7
Cystathionine γ-lyase (CSE)1.1 ± 0.1
Data sourced from studies on recombinant human enzymes. utmb.edunih.govresearchgate.net

Cellular Effects of H₂S Inhibition by Aminooxyacetate

By inhibiting H₂S production, aminooxyacetate has been shown to influence a variety of cellular processes. In cellular models, AOA treatment leads to a significant decrease in intracellular H₂S levels. nih.gov This reduction in endogenous H₂S has been linked to decreased cellular bioenergetics and mitochondrial function. nih.govnih.gov

In the context of cancer research, the inhibition of CBS by AOA has been shown to sensitize colon cancer cells to chemotherapeutic agents like oxaliplatin (B1677828). nih.gov The proposed mechanism involves the reduction of H₂S, which in turn decreases intracellular levels of the antioxidant glutathione (B108866) (GSH). This impairment of the cell's antioxidant capacity leads to an increase in reactive oxygen species (ROS), thereby exaggerating apoptosis induced by the chemotherapy drug. nih.gov

However, the physiological effects of inhibiting CBS and CSE with AOA can be tissue-dependent. For example, in studies on porcine coronary arteries, AOA, even in combination with a CSE-specific inhibitor, had no effect on vasoconstriction. nih.gov This suggests that in certain tissues, 3-mercaptopyruvate sulfurtransferase (3-MST), an enzyme not inhibited by AOA, may be the dominant source of H₂S for regulating specific functions like vascular tone. nih.gov

The table below summarizes key research findings on the cellular effects of aminooxyacetate.

Cellular ProcessModel SystemKey FindingsReference(s)
H₂S Production & Bioenergetics Cellular studiesAOA decreased H₂S production and cellular bioenergetics. Additional serine rescued CBS activity, H₂S levels, and mitochondrial function. nih.gov, nih.gov
Chemosensitization Colon cancer cells (in vitro and in vivo)AOA sensitized colon cancer cells to oxaliplatin by exaggerating intrinsic apoptosis, potentially through depletion of GSH and increased ROS. nih.gov
Vascular Tone Regulation Porcine coronary arteryAOA had no effect on receptor-mediated contractions, suggesting 3-MST, not CBS/CSE, is the primary regulator of vascular tone in this tissue. nih.gov

Impact on Cellular Metabolism and Physiological Processes in Research Models

Intersections of Carbon and Nitrogen Metabolism

Aminooxyacetate's ability to broadly inhibit transaminases, enzymes that catalyze the transfer of an amino group between an amino acid and an α-keto acid, places it at the crossroads of carbon and nitrogen metabolism. This makes it an invaluable compound for studying the interplay between these fundamental cellular processes.

Aminooxyacetate is extensively used in research to elucidate the roles of glutamine and glutamate (B1630785), two central amino acids in cellular metabolism. nih.govnih.govnih.gov By inhibiting transaminases such as aspartate aminotransferase and glutamic-oxalacetic transaminase, AOA effectively disrupts the conversion of glutamate to α-ketoglutarate, a key intermediate of the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.govphysiology.org This inhibition allows researchers to study the metabolic consequences of impaired glutamate utilization and the subsequent effects on pathways reliant on glutamine and glutamate.

In neuronal research, for instance, the glutamate-glutamine cycle is essential for neurotransmission. researchgate.netfrontiersin.orgnih.govnih.gov AOA can be employed to investigate the metabolic coupling between neurons and glial cells, where glutamine synthesized in glia is taken up by neurons for glutamate production. By blocking the transamination steps, researchers can explore the downstream effects on neurotransmitter synthesis and recycling.

Furthermore, studies have utilized AOA to understand the role of glutamine metabolism in cancer cell proliferation. nih.gov Cancer cells often exhibit a high dependence on glutamine as a source of both carbon and nitrogen for biosynthesis and energy production. By inhibiting glutamine-dependent pathways with AOA, scientists can dissect the specific contributions of glutamine to tumor growth and identify potential therapeutic targets.

The inhibition of transaminases by aminooxyacetate directly impacts the intracellular concentrations and flux of various amino acids. This perturbation is a valuable tool for researchers studying the regulation and dynamics of the cellular amino acid pool. nih.govresearchgate.netnih.gov By blocking the interconversion of amino acids and their corresponding keto-acids, AOA can lead to the accumulation of certain amino acids and the depletion of others.

For example, the inhibition of aspartate aminotransferase by AOA is expected to lead to an increase in aspartate levels and a decrease in its transamination products. wikipedia.org Similarly, the inhibition of alanine (B10760859) aminotransferase would affect the balance between alanine and pyruvate (B1213749). By measuring these changes in amino acid pool sizes, researchers can gain insights into the relative activities of different transaminases and their roles in maintaining amino acid homeostasis under various physiological conditions.

Aminooxyacetate's impact on glutamate metabolism has profound consequences for the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. nih.govresearchgate.netnih.govnih.govmdpi.com The transamination of glutamate to α-ketoglutarate is a key anaplerotic reaction, meaning it replenishes TCA cycle intermediates. By inhibiting this reaction, AOA can be used to study the importance of glutamate as an anaplerotic substrate and the downstream effects on TCA cycle flux. nih.govphysiology.org

The perturbation of the TCA cycle by AOA can also be used to study the regulation of the cycle itself and its connections to other metabolic pathways. By creating a specific metabolic bottleneck, researchers can observe the compensatory mechanisms that cells employ to maintain energy homeostasis.

Effects of Aminooxyacetate on TCA Cycle Dynamics in Rat Hearts
ParameterControlWith Aminooxyacetate (0.5 mM)Reference
Transaminase Flux (μmol/min/g dry wt)7.5Significantly Reduced nih.govphysiology.org
TCA Cycle Flux (μmol/min/g dry wt)7.5Unchanged nih.govphysiology.org
α-ketoglutarate Pool in Rapid Exchange with TCA CycleNormalReduced by ~10-fold nih.govphysiology.org

Research into Energy Metabolism Dysregulation

Aminooxyacetate's influence extends beyond carbon and nitrogen metabolism to directly impact cellular bioenergetics. By disrupting key shuttles and pathways involved in energy production, AOA serves as a valuable agent for studying the regulation of ATP synthesis and the balance between different energy-producing pathways.

A primary consequence of the metabolic perturbations induced by aminooxyacetate is a significant alteration in cellular ATP levels. nih.govnih.gov Research in various cell types has demonstrated that AOA treatment can lead to a decrease in intracellular ATP concentrations. frontiersin.orgnih.gov This effect is largely attributed to the inhibition of the malate-aspartate shuttle. wikipedia.orgfrontiersin.orgnih.gov

The malate-aspartate shuttle is a crucial mechanism for transporting reducing equivalents (in the form of NADH) from the cytosol, where they are produced during glycolysis, into the mitochondria for use in oxidative phosphorylation. nih.gov By inhibiting aspartate aminotransferase, a key enzyme in this shuttle, AOA effectively curtails the mitochondrial oxidation of cytosolic NADH, thereby limiting ATP production from this source. wikipedia.orgnih.gov Studies have shown that this inhibition leads to a reduction in synaptosomal ATP/ADP ratios, mimicking a state of functional hypoglycemia. nih.gov

In research on osteoclasts, AOA was shown to inhibit intracellular ATP levels, which was linked to the suppression of osteoclast differentiation and function. frontiersin.org This highlights the utility of AOA in studying the energetic requirements of specific cellular processes.

Impact of Aminooxyacetate on Cellular ATP and Respiration
Cell Type/ModelEffect of AminooxyacetateMechanismReference
Guinea-Pig Cerebral Cortical SynaptosomesLowers ATP/ADP ratioInhibition of malate-aspartate shuttle nih.gov
OsteoclastsInhibits intracellular ATP levelsAttenuation of oxidative phosphorylation frontiersin.org
Classically Activated M1 MacrophagesEnhances ATP levelsInhibition of glycolysis and restoration of TCA cycle researchgate.net

Aminooxyacetate is a powerful tool for dissecting the intricate balance between glycolysis and oxidative phosphorylation, the two major ATP-producing pathways in most cells. researchgate.netresearchgate.netarvojournals.orgwikipedia.org Its inhibitory effect on the malate-aspartate shuttle directly uncouples glycolysis from mitochondrial respiration. nih.gov

By preventing the mitochondria from utilizing pyruvate derived from glycolysis, AOA forces cells to rely more heavily on other substrates for oxidative phosphorylation or to increase their rate of glycolysis to compensate for the reduced efficiency of ATP production. nih.gov This allows researchers to study the metabolic flexibility of different cell types and their ability to adapt to mitochondrial dysfunction.

For instance, in nerve terminals, AOA was shown to inhibit the ability of mitochondria to utilize glycolytic pyruvate, leading to an increase in the lactate (B86563)/pyruvate ratio, a hallmark of increased reliance on glycolysis. nih.gov Conversely, in a study on classically activated M1 macrophages, which typically exhibit high rates of glycolysis, AOA was found to inhibit glycolysis and enhance ATP levels, suggesting a shift towards oxidative phosphorylation. researchgate.net This demonstrates the context-dependent effects of AOA and its utility in studying the metabolic reprogramming that occurs in different cell states.

Cellular Homeostasis and Signaling Pathway Studies

Aminooxyacetate has been instrumental in elucidating the intricate network of cellular processes that maintain homeostasis and orchestrate responses to various stimuli. Its ability to perturb metabolic pathways provides a unique lens through which to examine the interconnectedness of cellular functions, from cell cycle control and programmed cell death to the management of oxidative stress and the modulation of key signaling cascades.

Research on Aminooxyacetate's Modulation of Cell Cycle Progression in Vitro Models

In vitro studies utilizing various cell lines have demonstrated the capacity of aminooxyacetate to influence cell cycle progression, often leading to arrest at specific phases. This effect is largely attributed to its interference with metabolic pathways that are critical for cell division.

For instance, research on breast cancer cell lines has shown that aminooxyacetate can induce cell cycle arrest at the S-phase. nih.gov This is linked to the depletion of aspartic acid and alanine, which are essential for nucleotide synthesis. nih.gov The inhibition of aminotransferases by aminooxyacetate disrupts the supply of these crucial amino acids, thereby halting DNA replication and preventing cells from proceeding through the S-phase. nih.gov

Similarly, studies on other cancer cell types have reported cell cycle arrest at different phases, highlighting the cell-type-specific metabolic dependencies and responses to aminooxyacetate. The modulation of the cell cycle by aminooxyacetate is a complex process that underscores the tight coupling between cellular metabolism and the machinery of cell division.

Table 1: Effects of Aminooxyacetate on Cell Cycle Progression in In Vitro Models

Cell Line Cancer Type Observed Effect Reference
SUM149, SUM159, MCF-7 Breast Cancer S-phase arrest nih.gov
HCT116 Colon Cancer G2/M phase arrest frontiersin.org
MiaPaCa-2 Pancreatic Cancer G1/S phase arrest nih.gov

Aminooxyacetate as a Tool for Inducing Programmed Cell Death Pathways in Research Models

Aminooxyacetate has been widely used as a tool to induce programmed cell death, or apoptosis, in various research models. nih.gov Its ability to disrupt cellular metabolism triggers stress responses that can culminate in the activation of apoptotic pathways.

One of the key mechanisms by which aminooxyacetate induces apoptosis is through the induction of endoplasmic reticulum (ER) stress. nih.gov By inhibiting aminotransferases, aminooxyacetate leads to amino acid deprivation, which in turn triggers the unfolded protein response (UPR) and persistent ER stress. nih.gov This sustained stress activates downstream signaling molecules, such as CHOP, leading to the initiation of the apoptotic cascade. nih.gov

Furthermore, aminooxyacetate has been shown to sensitize cancer cells to other apoptosis-inducing agents. For example, in colon cancer cells, aminooxyacetate enhances the apoptotic effects of oxaliplatin (B1677828) by increasing the production of reactive oxygen species (ROS) and activating the caspase cascade. jcancer.orgnih.gov This synergistic effect highlights the potential of targeting metabolic vulnerabilities to enhance the efficacy of conventional cancer therapies. The process of apoptosis is a regulated cellular mechanism that plays a crucial role in development and tissue maintenance. nih.govresearchgate.net

Regulation of Reactive Oxygen Species (ROS) Dynamics in Response to Aminooxyacetate

The application of aminooxyacetate has been shown to significantly influence the dynamics of reactive oxygen species (ROS) within cells. ROS are chemically reactive molecules containing oxygen that play a dual role in cellular signaling and oxidative stress. nih.govyoutube.com

In some cellular contexts, aminooxyacetate treatment leads to an increase in ROS levels. jcancer.orgnih.gov For instance, in colon cancer cells, aminooxyacetate was found to elevate ROS production, which contributed to its synergistic apoptotic effect with oxaliplatin. jcancer.orgnih.gov This increase in ROS can result from the metabolic stress induced by the inhibition of aminotransferases, leading to an imbalance in the cellular redox state. nih.gov

Conversely, in plant systems, the inhibition of photorespiration by aminooxyacetate has been linked to an increase in oxidative stress. nih.govnih.gov By blocking a key step in the photorespiratory pathway, aminooxyacetate leads to the accumulation of photorespiratory intermediates and a subsequent rise in ROS levels, such as superoxide (B77818) and hydrogen peroxide. nih.gov This demonstrates that the impact of aminooxyacetate on ROS dynamics is highly dependent on the specific metabolic pathways active in the biological system under investigation. The generation of ROS is a natural byproduct of cellular metabolism, with mitochondria being a primary source. nih.govmdpi.commdpi.comnih.gov

Influence on Signal Transduction Pathways Related to Metabolism and Stress Responses

Aminooxyacetate's primary action as an inhibitor of aminotransferases has profound downstream effects on various signal transduction pathways that are intricately linked to cellular metabolism and stress responses.

One of the key pathways affected is the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. nih.gov The metabolic stress induced by aminooxyacetate, particularly the depletion of key metabolites, can lead to the activation of AMPK. nih.gov Activated AMPK, in turn, can trigger a cascade of events aimed at restoring energy balance, including the inhibition of anabolic processes and the stimulation of catabolic pathways. cellsignal.com

Furthermore, aminooxyacetate treatment can activate the endoplasmic reticulum (ER) stress response pathway. nih.gov The deprivation of amino acids resulting from aminotransferase inhibition leads to the accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR). nih.gov This involves the activation of signaling molecules such as PERK, ATF6, and IRE1, which work to alleviate the stress but can also induce apoptosis if the stress is prolonged or severe. nih.gov The intricate interplay between metabolic pathways and signaling networks is crucial for maintaining cellular function. nih.gov The succinate (B1194679) receptor has also been identified as a sensor for metabolic stress. scienceopen.com

Research in Specific Biological Systems

The application of aminooxyacetate has extended to specific biological systems, providing valuable insights into their unique metabolic processes and responses to stress.

Effects of Aminooxyacetate on Plant Photorespiratory Metabolism and Abiotic Stress Responses

In plant biology, aminooxyacetate has been a critical tool for studying the photorespiratory pathway, a metabolic process that occurs in photosynthetic organisms and is closely linked to carbon fixation.

Aminooxyacetate is a well-established inhibitor of the enzyme glutamate:glyoxylate (B1226380) aminotransferase, a key step in the photorespiratory cycle. nih.gov By blocking this enzyme, aminooxyacetate causes the accumulation of photorespiratory intermediates and a reduction in the recycling of carbon, leading to a decrease in photosynthetic efficiency. nih.govnih.gov

Research using aminooxyacetate has helped to elucidate the role of photorespiration in plant responses to abiotic stress, such as high light, drought, and salinity. researchgate.netusp.br Under these stress conditions, photorespiration is thought to play a protective role by dissipating excess energy and reducing the production of reactive oxygen species (ROS). nih.govnih.govresearchgate.net However, studies with aminooxyacetate have shown that inhibiting photorespiration under stress can lead to increased oxidative damage, highlighting the importance of this pathway in maintaining cellular redox homeostasis. nih.gov Abiotic stress can significantly impact plant metabolism and growth. nih.govcas.cz The alternative oxidase pathway is another mechanism that helps plants cope with stress. nih.gov The role of ascorbate (B8700270) in the plant abiotic stress response is also an area of active research. frontiersin.org

Investigations in Microbial Systems and Their Metabolic Adaptations to Aminooxyacetate

Aminooxyacetate's primary mode of action in microbial systems is the inhibition of PLP-dependent enzymes, which are central to numerous metabolic pathways, most notably amino acid biosynthesis and catabolism. nih.gov This inhibition can have profound effects on bacterial growth, survival, and virulence.

Research has shown that AOA can impact the metabolism of a diverse range of bacteria. In the cyanobacterium Anabaena cylindrica, AOA has been observed to increase the excretion of glycolate (B3277807) and inhibit the conversion of glyoxylate to glycine (B1666218), providing evidence for the operation of a photorespiratory glycolate pathway. nih.gov

The gut microbiota, a complex ecosystem crucial for host health, is also susceptible to the effects of AOA. The metabolism of amino acids by gut bacteria is a key factor in maintaining host amino acid homeostasis. nih.gov Studies on gut commensals like Lactobacillus and Bifidobacterium have highlighted the importance of amino acid metabolism for their adaptation to the gut environment. For instance, some Lactobacillus species can shift from anaerobic to aerobic metabolism, which alters their production of metabolites and enhances their stress tolerance. nih.gov Similarly, Bifidobacterium species adapt their metabolism in nutrient-scarce conditions, converting lactose (B1674315) to acetate (B1210297) and lactate while utilizing amino acids like serine, aspartic acid, and arginine. nih.govnih.gov Given AOA's role as a general inhibitor of amino acid-metabolizing enzymes, it is plausible that it could significantly disrupt these adaptive metabolic strategies in beneficial gut microbes.

In pathogenic bacteria, the inhibition of metabolic pathways by AOA can attenuate their virulence. For example, in Gram-positive pathogens like Staphylococcus aureus and Listeria monocytogenes, metabolic regulators that respond to nutrient availability are also involved in controlling the expression of virulence genes. nih.govnih.gov The ability of these pathogens to acquire nutrients and adapt their metabolism is critical for their survival within a host. By disrupting key metabolic pathways, AOA can indirectly impact their pathogenic potential. For instance, studies have shown that in S. aureus, amino acid catabolism is crucial, and the bacterium can utilize various amino acids as carbon sources, a process that would be inhibited by AOA. dntb.gov.ua

The following table summarizes the observed and potential effects of aminooxyacetate on various microbial systems:

Microbial SystemKey Metabolic Pathways AffectedObserved/Potential Effects of Aminooxyacetate
Anabaena cylindricaPhotorespiratory glycolate metabolismIncreased glycolate excretion, inhibition of glyoxylate to glycine conversion. nih.gov
Gut Microbiota (general)Amino acid metabolismDisruption of host amino acid homeostasis. nih.gov
Lactobacillus spp.Amino acid metabolism, aerobic/respiratory metabolismPotential inhibition of adaptive metabolic shifts and stress tolerance. nih.govresearchgate.netnih.gov
Bifidobacterium spp.Amino acid and carbohydrate metabolismPotential disruption of energy production and synthesis of beneficial metabolites. nih.govnih.govmdpi.commdpi.com
Gram-Positive Pathogens (S. aureus, L. monocytogenes)Central carbon metabolism, amino acid metabolismPotential attenuation of virulence through metabolic disruption. nih.govnih.govdntb.gov.ua
Gram-Negative Bacteria (E. coli)Central carbon metabolism, amino acid metabolismPotential disruption of nutrient utilization and growth. mdpi.combiorxiv.org

Insights into Cellular Differentiation Processes using Aminooxyacetate (e.g., osteoclastogenesis research)

Aminooxyacetate has proven to be a valuable tool for understanding the metabolic requirements of cellular differentiation, particularly in the context of osteoclastogenesis, the process of osteoclast formation. Osteoclasts are large, multinucleated cells responsible for bone resorption, and their differentiation from hematopoietic precursors is a highly energy-demanding process.

Research has demonstrated that AOA inhibits osteoclast differentiation and bone resorption by targeting their energy metabolism. nih.gov Specifically, AOA acts as an inhibitor of the malate-aspartate shuttle, a key pathway for transferring reducing equivalents from the cytosol to the mitochondria for oxidative phosphorylation (OXPHOS). nih.gov By blocking this shuttle, AOA attenuates mitochondrial OXPHOS, leading to a reduction in ATP production and a decrease in the generation of reactive oxygen species (ROS), which are important signaling molecules in osteoclastogenesis. nih.govnih.gov

The inhibition of energy metabolism by AOA has a direct impact on the expression of key genes required for osteoclast differentiation and function. Studies have shown that treatment with AOA downregulates the expression of several osteoclast-specific genes, including:

Nfatc1 (Nuclear factor of activated T-cells, cytoplasmic 1): A master transcription factor for osteoclast differentiation. nih.govnih.gov

Acp5 (Acid phosphatase 5, tartrate resistant): Also known as TRAP, a hallmark enzyme of osteoclasts. nih.gov

Ctsk (Cathepsin K): A protease essential for the degradation of bone matrix proteins. nih.gov

Mmp9 (Matrix metallopeptidase 9): An enzyme involved in bone resorption. nih.gov

Dcstamp (Dendrocyte expressed seven transmembrane protein): A protein crucial for the fusion of osteoclast precursors into mature, multinucleated cells. nih.gov

Calcr (Calcitonin receptor): A receptor involved in the regulation of osteoclast activity. nih.gov

The following table summarizes the quantitative effects of aminooxyacetate on the expression of osteoclast-specific genes, as reported in a study using bone marrow-derived macrophages (BMMs) stimulated with RANKL to induce osteoclastogenesis. The data represents the fold change in gene expression in the presence of AOA compared to the control group (RANKL stimulation without AOA). researchgate.net

GeneFold Change with AOA Treatment
Nfatc1Significantly decreased
Acp5Significantly decreased
CtskSignificantly decreased
Mmp9Significantly decreased
DcstampSignificantly decreased
CalcrSignificantly decreased

These findings highlight the critical role of mitochondrial metabolism in osteoclast differentiation and demonstrate the utility of aminooxyacetate as a research tool to probe these processes. The inhibition of osteoclastogenesis by AOA underscores the potential of targeting cellular energy pathways for the development of therapies for bone diseases characterized by excessive bone resorption. nih.govnih.govbiorxiv.orgnih.govresearchgate.net

Studies in Specific Mammalian Cell Lines (e.g., C6 glioma, breast cancer, HepG2) as Metabolic Research Models

Aminooxyacetate has been extensively used to investigate the metabolic vulnerabilities of various mammalian cell lines, particularly cancer cells, which often exhibit altered metabolic phenotypes compared to their normal counterparts.

C6 Glioma Cells:

In the C6 glioma cell line, AOA has been shown to inhibit the malate-aspartate shuttle, leading to a significant decrease in intracellular ATP levels and alterations in the cell cycle. mdpi.com This disruption of energy metabolism also induces apoptosis and necrosis in C6 glioma cells, while notably not affecting the survival of primary astrocyte cultures. nih.gov Furthermore, AOA treatment reduces the glycolytic rate and the levels of extracellular lactate and pyruvate in C6 cells, without affecting their mitochondrial membrane potential. nih.gov These findings suggest that the primary function of the malate-aspartate shuttle in these cancer cells is to maintain a high rate of glycolysis rather than to enhance mitochondrial energy production.

Breast Cancer Cells:

In breast cancer research, AOA has been identified as a potent inhibitor of glutamine metabolism, a pathway that many cancer cells, particularly those with high c-MYC expression, are dependent on for their growth and survival. nih.govnih.gov AOA, as a transaminase inhibitor, disrupts the process of glutaminolysis, leading to the depletion of key amino acids like aspartic acid and alanine. nih.gov This depletion results in cell cycle arrest at the S-phase and ultimately triggers apoptotic cell death through the activation of the endoplasmic reticulum (ER) stress pathway. nih.govmdpi.comlih.luijmrhs.com Studies have demonstrated a direct correlation between c-MYC overexpression, sensitivity to the suppression of glutaminolysis, and the cytotoxic effects of AOA in a majority of breast cancer cell lines. nih.gov

The table below presents data on the effect of AOA on the cell cycle of SUM159 breast cancer cells, showing a significant increase in the percentage of cells in the S-phase. nih.gov

Treatment% of Cells in S-Phase
Control~20%
AOA (2 mmol/L)~32%

HepG2 Cells:

The human hepatoma cell line, HepG2, has been a valuable model for studying the effects of AOA on liver cell metabolism. As a general inhibitor of aminotransferases, AOA significantly impacts the respiratory and metabolic functions of HepG2 cells. nih.gov Research has shown that under normoxic conditions, these cells predominantly rely on glutaminolysis for their energy, and AOA treatment leads to a substantial decrease in their respiration rate. nih.govnih.gov This inhibition can be partially rescued by the addition of a membrane-permeable form of 2-oxoglutarate, indicating that AOA's effect is due to the depletion of this key Krebs cycle intermediate. nih.gov Furthermore, studies have explored the broader impact of metabolic alterations on HepG2 cells, noting that changes in glucose and lipid metabolism can significantly affect their physiology. nih.gov

The following table summarizes the impact of aminooxyacetate on key metabolic parameters in different mammalian cell lines:

Cell LinePrimary Metabolic TargetKey Effects of Aminooxyacetate
C6 GliomaMalate-Aspartate ShuttleDecreased intracellular ATP, altered cell cycle, reduced glycolysis, apoptosis. mdpi.comnih.gov
Breast Cancer (c-MYC high)Glutaminolysis (Transaminases)Depletion of aspartate and alanine, S-phase cell cycle arrest, ER stress-induced apoptosis. nih.govnih.gov
HepG2AminotransferasesInhibition of mitochondrial respiration, decreased reliance on glutaminolysis. nih.govnih.gov

These studies collectively demonstrate the utility of aminooxyacetate as a powerful tool to probe the metabolic dependencies of different cell types, providing valuable insights into fundamental cellular processes and potential therapeutic targets in diseases like cancer.

Methodological Approaches and Research Techniques Utilizing Aminooxyacetate

Spectroscopic Techniques for Metabolic Analysis

Spectroscopic methods are instrumental in elucidating the metabolic consequences of AOA administration. These techniques allow for the non-invasive and quantitative measurement of metabolites in biological samples, providing a dynamic view of cellular processes affected by AOA.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure and dynamics of chemical compounds. In the context of aminooxyacetate research, NMR is particularly valuable for stable isotope-resolved metabolomics (SIRM), which allows for the tracing of metabolic pathways and the quantification of metabolite concentrations. nih.govfrontiersin.orgresearchgate.net

One of the key applications of NMR in studying AOA's effects is in monitoring changes in the levels of specific metabolites following AOA treatment. For instance, in studies investigating the role of glutamine metabolism in cancer, Magnetic Resonance Spectroscopy (MRS), a specialized NMR technique, has been used to measure alterations in metabolite levels in breast cancer cells treated with AOA. nih.gov Research has shown that AOA treatment leads to a depletion of aspartic acid and alanine (B10760859), which can be quantitatively monitored by MRS. nih.gov This depletion is a direct consequence of the inhibition of transaminases by AOA, highlighting the compound's impact on central carbon and nitrogen metabolism.

Furthermore, NMR-based methods are crucial for studying the effects of AOA on neurotransmitter metabolism. AOA is a known inhibitor of GABA-transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.govresearchgate.net Localized 1H NMR spectroscopy has been successfully employed to measure GABA concentrations in the human brain in vivo. nih.gov This technique can be used to assess the efficacy of GABA-T inhibitors like AOA by quantifying the resulting increase in brain GABA levels. nih.gov

Isotopic tracing using stable isotopes like ¹³C is a cornerstone of metabolic research where NMR plays a pivotal role. mdpi.com In a typical SIRM experiment, cells or organisms are supplied with a ¹³C-labeled substrate, such as glucose or glutamine. The labeled atoms are then incorporated into various downstream metabolites. By analyzing the complex spectra obtained from 1D and 2D NMR experiments, researchers can trace the flow of the labeled carbon through different metabolic pathways and determine the relative activities of these pathways. frontiersin.orgresearchgate.net This approach can be used to precisely map the metabolic rewiring induced by AOA. For example, by using ¹³C-labeled glutamine, one could track the inhibition of glutaminolysis by AOA and the subsequent redirection of metabolic fluxes.

The quantitative nature of NMR (qNMR) is another significant advantage. frontiersin.orgresearchgate.net With the use of internal standards, NMR can provide absolute concentrations of metabolites, which is essential for building accurate metabolic models. The high reproducibility and minimal sample preparation requirements further contribute to the utility of NMR in AOA research. mdpi.com

While NMR is a central tool, other spectroscopic methods also find applications in research related to aminooxyacetate, primarily in the broader context of analyzing biomolecules and their interactions. These techniques can be used for the characterization of enzymes that are targeted by AOA or for the analysis of cellular changes induced by the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy , for instance, is a fundamental technique used to quantify the concentration of compounds that absorb light in the UV-Vis range. It is often employed in enzyme assays to monitor the activity of AOA-sensitive enzymes. For example, the activity of transaminases can be coupled to a reaction that produces a chromogenic product, allowing the rate of reaction to be followed spectrophotometrically.

Fluorescence Spectroscopy offers higher sensitivity than UV-Vis spectroscopy and can be used to study the binding of ligands to proteins. While direct fluorescence studies of AOA binding might be challenging due to its small size and lack of a native fluorophore, fluorescence-based assays can be designed to study its inhibitory effects on target enzymes.

Infrared (IR) and Raman Spectroscopy provide information about the vibrational modes of molecules and can be used to study the structure and conformation of proteins and other biomolecules. These techniques could potentially be used to investigate structural changes in enzymes upon binding of AOA.

Although less commonly reported in the direct context of AOA analysis, these spectroscopic methods are part of the standard toolkit in biochemical and metabolic research and can provide valuable complementary information to NMR and mass spectrometry-based approaches.

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for the separation, identification, and quantification of aminooxyacetate and its related metabolites from complex biological matrices. These methods are characterized by their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds in a mixture. researchgate.netnih.govresearchgate.net In research involving aminooxyacetate, HPLC is crucial for assessing the purity of the compound and for analyzing its concentration in various samples.

A common application of HPLC is in the quality control of AOA and its derivatives to ensure the purity of the compound used in experimental studies. Reversed-phase HPLC (RP-HPLC) is a frequently used mode for the analysis of polar compounds like amino acids and their derivatives. researchgate.netresearchgate.net In a typical RP-HPLC setup for analyzing compounds similar to AOA, a C18 column is used as the stationary phase, and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed. researchgate.netnih.gov

For the analysis of AOA itself, a specific HPLC method would need to be developed and validated. Method validation would involve assessing parameters such as linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). For example, a method for determining acetic acid in pharmaceutical ingredients has been validated with a linearity range of 10 mcg/mL to 152 mcg/mL and an LOQ of 10 mcg/mL. A similar approach could be adapted for AOA.

The table below shows typical parameters for an HPLC method that could be adapted for the analysis of aminooxyacetate.

ParameterExample Value/Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.01 M sodium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile)
Detection UV-Vis at a low wavelength (e.g., 210 nm)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Derivatization is often employed in HPLC analysis of amino acids to enhance their detection by UV-Vis or fluorescence detectors. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or phenyl isothiocyanate (PITC) can be used to create derivatives that are more easily detectable. researchgate.netresearchgate.net This approach would be highly applicable to the quantification of AOA in biological samples where concentrations may be low.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. mdpi.comresearchgate.net It is a pivotal tool in metabolomics and is extensively used in research involving aminooxyacetate to identify and quantify changes in metabolite profiles. nih.govnih.gov

In studies investigating the effects of AOA, LC-MS/MS is used for both targeted and untargeted metabolomics. nih.gov In a targeted approach, specific metabolites in a known pathway are quantified. For example, in a study on AOA prodrugs, LC-MS/MS was used to measure metabolites in the transsulfuration pathway. nih.gov An untargeted approach, on the other hand, aims to measure as many metabolites as possible to get a global view of the metabolic changes induced by AOA.

A study on novel AOA prodrugs in colon cancer models utilized a Sciex 6500 QTRAP LC-MS system coupled with an Agilent 1260 UHPLC system. nih.gov The separation was achieved using a Waters Atlantis HILIC Silica (B1680970) column, which is suitable for the retention of polar metabolites. nih.gov The use of internal standards is critical for accurate quantification in LC-MS/MS analysis. nih.gov

The table below summarizes the LC-MS/MS parameters used in the analysis of metabolites in the context of AOA prodrug research. nih.gov

ParameterSpecification
LC System Agilent 1260 UHPLC
MS System Sciex 6500 QTRAP
Column Waters Atlantis HILIC Silica (150 mm × 2.1 mm, 5 µM)
Mobile Phase A Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.5 mL/min
Gradient 0–1.5 min, 95% B; 3–10.5 min, 80% B; 11–13 min, 60% B; 13.1–20 min, 95% B

This methodology allows for the sensitive detection and quantification of a wide range of metabolites, providing deep insights into the metabolic perturbations caused by AOA. For instance, LC-MS/MS can be used to confirm the depletion of aspartate and other amino acids that are observed in NMR studies, and to identify other unforeseen metabolic changes. nih.govnih.gov The technique is also invaluable for pharmacokinetic studies, where it can be used to measure the concentration of AOA and its metabolites in biological fluids over time.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique that is widely used in organic synthesis to monitor the progress of reactions, to identify compounds, and to assess the purity of a sample. iitg.ac.inifsc.edu.brnih.gov In the context of aminooxyacetate research, TLC is particularly useful in the synthesis and characterization of AOA derivatives. thieme.de

When synthesizing derivatives of AOA, for example, to create prodrugs with improved pharmacological properties, TLC can be used to monitor the conversion of the starting material to the desired product. thieme.de By spotting the reaction mixture on a TLC plate at different time points and developing the plate in an appropriate solvent system, one can visually track the disappearance of the starting material spot and the appearance of the product spot. researchgate.net

The choice of the stationary phase (e.g., silica gel or alumina) and the mobile phase (a single solvent or a mixture of solvents) is crucial for achieving good separation. iitg.ac.inifsc.edu.br For polar compounds like amino acids and their derivatives, a polar stationary phase like silica gel is typically used, with a mobile phase consisting of a mixture of solvents such as n-butanol, acetic acid, and water. researchgate.net

After separation, the spots on the TLC plate need to be visualized. Since AOA and many of its derivatives are colorless, a visualizing agent is required. Ninhydrin (B49086) is a common reagent used for the detection of amino acids and other primary amines, which reacts to produce a characteristic purple color upon heating. ifsc.edu.br This would be a suitable method for visualizing AOA and its derivatives that contain a primary amino group.

The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions and can be used for identification purposes. ifsc.edu.brresearchgate.net

The table below provides an example of a TLC system that could be used for the analysis of aminooxyacetate and its derivatives.

ParameterDescription
Stationary Phase Silica gel coated on a glass or aluminum plate
Mobile Phase n-Butanol : Acetic Acid : Water (e.g., in a 4:1:1 ratio)
Application Spotting of the sample solution using a capillary tube
Development In a closed chamber saturated with the mobile phase vapor
Visualization Spraying with a ninhydrin solution followed by heating

While TLC is primarily a qualitative technique, it can be made semi-quantitative by comparing the size and intensity of the spots. For more accurate quantification, other techniques like HPLC or LC-MS/MS are preferred. Nevertheless, due to its simplicity and low cost, TLC remains an invaluable tool in the synthesis and preliminary identification of aminooxyacetate derivatives.

Aminooxyacetate (AOA), also known as aminooxyacetic acid, is a versatile tool in biochemical and metabolic research due to its inhibitory effects on a class of enzymes known as pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. wikipedia.org This property allows researchers to probe various metabolic pathways and enzyme functions.

In Vitro Enzyme Inhibition Assays for Aminotransferases and other Target Enzymes

Aminooxyacetate is widely used in in vitro enzyme inhibition assays to study the activity of aminotransferases, also known as transaminases. These enzymes are crucial for amino acid metabolism, catalyzing the transfer of an amino group from an amino acid to a keto-acid. nih.govraybiotech.comcaymanchem.com AOA acts as a general inhibitor of PLP-dependent enzymes by forming a stable complex with the PLP cofactor, thereby inactivating the enzyme. wikipedia.org

In such assays, the enzyme of interest is incubated with its substrates in the presence and absence of AOA. The extent of inhibition is then determined by measuring the decrease in product formation or substrate consumption. For example, studies have shown that AOA can inhibit both alanine aminotransferase (ALT) and aspartate aminotransferase (AST). nih.govcambridge.org While some research suggests that ALT is more sensitive to AOA inhibition in vitro, other studies in intact liver cells have observed a more rapid inactivation of AST. nih.govresearchgate.net

The inhibitory effect of AOA is not limited to ALT and AST. It also inhibits other PLP-dependent enzymes such as 4-aminobutyrate aminotransferase (GABA-T), which is involved in the metabolism of the neurotransmitter GABA. wikipedia.org Furthermore, AOA has been identified as an inhibitor of cystathionine (B15957) β-synthase (CBS), an enzyme involved in the production of hydrogen sulfide (B99878) (H₂S). selleckchem.comnih.gov

The table below summarizes the key enzymes targeted by aminooxyacetate in in vitro inhibition assays:

Target EnzymeAbbreviationPathway/FunctionReference(s)
Alanine AminotransferaseALTAmino Acid Metabolism, Gluconeogenesis nih.govcambridge.org
Aspartate AminotransferaseASTAmino Acid Metabolism, Malate-Aspartate Shuttle wikipedia.orgnih.gov
4-Aminobutyrate AminotransferaseGABA-TNeurotransmitter (GABA) Metabolism wikipedia.org
Cystathionine β-SynthaseCBSHydrogen Sulfide (H₂S) Biogenesis selleckchem.comnih.gov

Assessment of Transaminase Activity via Colorimetric Assays

Colorimetric assays are a common method for quantifying transaminase activity, and the inhibitory effect of AOA can be readily assessed using these techniques. nih.govnih.gov These assays are typically based on the measurement of a colored product that is formed as a direct or indirect result of the transaminase reaction.

One common approach involves a coupled enzyme assay. For instance, in the assay for ALT activity, ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate (B1213749) and L-glutamate. raybiotech.comcaymanchem.com The pyruvate produced is then used in a subsequent reaction catalyzed by lactate (B86563) dehydrogenase (LDH), which involves the oxidation of NADH to NAD⁺. caymanchem.com The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the ALT activity. caymanchem.com By including AOA in the reaction mixture, researchers can quantify its inhibitory effect on ALT activity.

Similarly, colorimetric assays for AST often measure the formation of oxaloacetate. nih.gov These assays provide a straightforward and high-throughput method to screen for inhibitors like AOA and to study the kinetics of enzyme inhibition.

The general principle of a coupled colorimetric assay for ALT activity is as follows:

Transamination Reaction: L-Alanine + α-Ketoglutarate <--ALT--> Pyruvate + L-Glutamate

Indicator Reaction: Pyruvate + NADH + H⁺ <--LDH--> Lactate + NAD⁺

The rate of decrease in NADH absorbance is monitored to determine ALT activity.

Measurement of H₂S Production in Response to Aminooxyacetate (e.g., AzMC assay)

Aminooxyacetate is utilized in studies investigating the production of hydrogen sulfide (H₂S), a gaseous signaling molecule. nih.gov AOA inhibits cystathionine β-synthase (CBS), one of the key enzymes responsible for H₂S synthesis from cysteine. selleckchem.comnih.gov

Various methods are employed to measure H₂S production. A common technique is the use of colorimetric assays. One such method involves the reaction of H₂S with N,N-dimethyl-p-phenylenediamine to form methylene (B1212753) blue, which has a characteristic absorbance at 670 nm. nih.gov Another approach is the lead acetate (B1210297) method, where H₂S reacts with lead acetate to form a black precipitate of lead sulfide, providing a visual indication of H₂S production. researchgate.net

Bioenergetic Profiling using Extracellular Flux Analysis (Oxygen Consumption Rate, Extracellular Acidification Rate)

Extracellular flux analysis is a powerful technique to assess cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). nih.govnih.gov OCR is an indicator of mitochondrial respiration, while ECAR is largely a measure of glycolysis. nih.gov Aminooxyacetate is used in these assays to probe the metabolic consequences of inhibiting the malate-aspartate shuttle.

The malate-aspartate shuttle is essential for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidation by the electron transport chain. wikipedia.org Aspartate aminotransferase, an enzyme inhibited by AOA, is a key component of this shuttle. wikipedia.org By inhibiting this shuttle with AOA, researchers can investigate the cell's reliance on mitochondrial respiration and its ability to compensate by upregulating glycolysis.

In a typical extracellular flux experiment, cells are cultured in a specialized microplate, and OCR and ECAR are measured sequentially. nih.gov The addition of AOA would be expected to decrease OCR, as the transport of NADH into the mitochondria is impaired. selleckchem.com This, in turn, may lead to an increase in ECAR as the cell attempts to compensate for the reduced mitochondrial ATP production by increasing glycolytic flux. selleckchem.com This technique provides valuable insights into the metabolic flexibility of cells and the effects of inhibiting specific metabolic pathways.

The table below outlines the expected effects of Aminooxyacetate on bioenergetic parameters measured by extracellular flux analysis:

ParameterAbbreviationMetabolic Pathway RepresentedExpected Effect of AminooxyacetateReference(s)
Oxygen Consumption RateOCRMitochondrial RespirationDecrease selleckchem.com
Extracellular Acidification RateECARGlycolysisIncrease (compensatory) selleckchem.com

Cellular and Molecular Biology Techniques

Design and Application of Cell Culture Models for Metabolic and Pathway Investigations

Cell culture models are indispensable tools for studying the effects of compounds like aminooxyacetate on cellular metabolism and signaling pathways. mdpi.comnih.gov These models allow for controlled experiments where the concentration and duration of AOA exposure can be precisely managed.

Researchers utilize various cell lines to investigate the metabolic effects of AOA. For example, studies have used rat hepatocytes to examine the differential inhibition of ALT and AST and the subsequent impact on gluconeogenesis and urea (B33335) synthesis. nih.govresearchgate.net Cancer cell lines, such as breast cancer cells and glioma cells, are also frequently used to study the role of metabolic pathways in cancer progression and to evaluate the potential of metabolic inhibitors like AOA as therapeutic agents. selleckchem.comnih.gov

In these studies, cells are typically grown in standard culture media and then treated with AOA. selleckchem.comnih.gov Following treatment, a variety of cellular and molecular biology techniques are employed to assess the effects of AOA. These can include:

Cell Viability and Proliferation Assays: To determine the cytotoxic or cytostatic effects of AOA.

Metabolite Analysis: Using techniques like magnetic resonance spectroscopy (MRS) or mass spectrometry to measure changes in intracellular and extracellular metabolite levels, such as amino acids, lactate, and pyruvate. selleckchem.comnih.gov

Cell Cycle Analysis: To investigate how AOA affects cell cycle progression. nih.gov

Western Blotting and qPCR: To analyze changes in the expression levels of key proteins and genes involved in metabolic pathways and cellular stress responses.

The choice of cell model is crucial and depends on the specific research question. For instance, studying the effects of AOA on glutamine metabolism in cancer would necessitate the use of cancer cell lines known to be dependent on glutamine. nih.gov The use of three-dimensional (3D) cell culture models and organoids is also becoming more common as they can better recapitulate the in vivo tumor microenvironment and metabolic state. mdpi.com

Gene Expression Analysis (e.g., qPCR for metabolic genes) in Aminooxyacetate-Treated Systems

Gene expression analysis is a fundamental technique to understand the molecular response of biological systems to metabolic inhibitors like aminooxyacetate. Quantitative real-time PCR (qPCR) is a frequently employed method to measure changes in the expression levels of specific metabolic genes following treatment with the compound.

The process begins with the extraction of total RNA from the system under study, such as cultured cells or tissue samples that have been exposed to aminooxyacetate. This extracted RNA is then reverse transcribed into complementary DNA (cDNA) using an enzyme like reverse transcriptase. nih.gov This cDNA serves as the template for the qPCR reaction. In the qPCR step, specific primers designed to target genes of interest—for example, those involved in amino acid metabolism, glycolysis, or the citric acid cycle—are used to amplify the corresponding cDNA. nih.gov A fluorescent dye, such as SYBR Green, or a probe-based system is used to monitor the amplification in real-time. nih.gov

The relative expression of the target gene is typically calculated using the 2-ΔΔCt method, where the expression level in the aminooxyacetate-treated sample is compared to that of an untreated control. nih.gov A housekeeping gene, such as GAPDH, is used for normalization to account for variations in the initial amount of RNA. nih.gov This approach allows researchers to quantify how aminooxyacetate perturbs specific metabolic pathways at the transcriptional level. For instance, studies might investigate the upregulation or downregulation of genes like cystathionine β-synthase (CBS), the primary target of aminooxyacetate, or other enzymes involved in related metabolic pathways. nih.govjcancer.org

Flow Cytometry for Cell Cycle and Apoptosis Analysis in Metabolic Perturbation Research

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In metabolic research involving aminooxyacetate, it is particularly valuable for assessing the effects of metabolic perturbation on the cell cycle and apoptosis (programmed cell death). nih.govnih.gov

Apoptosis Analysis: A common method for detecting apoptosis is the Annexin V/Propidium Iodide (PI) assay. sigmaaldrich.comyoutube.com In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane. sigmaaldrich.com Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). sigmaaldrich.com PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic or necrotic cells. nih.gov

By staining cells with both Annexin V and PI and analyzing them with a flow cytometer, researchers can distinguish between different cell populations:

Viable cells: Annexin V-negative and PI-negative. youtube.com

Early apoptotic cells: Annexin V-positive and PI-negative. youtube.com

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. youtube.com

This technique has been effectively used to demonstrate that co-incubation with aminooxyacetate can significantly increase the level of apoptosis induced by chemotherapeutic agents in colon cancer cell lines. nih.govnih.gov

Cell Cycle Analysis: Flow cytometry can also determine the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M). nih.govyoutube.com This is achieved by staining fixed and permeabilized cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or DAPI. researchtweet.com The amount of fluorescence emitted by a cell is directly proportional to its DNA content. youtube.com

G0/G1 phase cells: Have a normal (2N) amount of DNA.

S phase cells: Are actively synthesizing DNA and have a DNA content between 2N and 4N.

G2/M phase cells: Have a doubled (4N) amount of DNA. youtube.com

Analysis of the resulting histogram of fluorescence intensity allows for the quantification of cells in each phase. thermofisher.com This is critical for studying whether a metabolic inhibitor like aminooxyacetate causes cell cycle arrest at a particular checkpoint.

Table 2: Principles of Flow Cytometry in Cell Analysis

Analysis Type Key Reagents Principle Output
Apoptosis Fluorescently-labeled Annexin V and Propidium Iodide (PI). sigmaaldrich.com Detects externalized phosphatidylserine (early apoptosis) and loss of membrane integrity (late apoptosis/necrosis). sigmaaldrich.com Quantification of viable, early apoptotic, and late apoptotic/necrotic cell populations. youtube.com
Cell Cycle DNA-binding dyes like PI or DAPI on fixed cells. researchtweet.com Stains DNA stoichiometrically, allowing cell populations to be separated based on DNA content (2N, 2N-4N, 4N). youtube.com Percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. thermofisher.com

Synthetic Methodologies for Aminooxyacetate-Based Research Reagents

Chemical Synthesis of Aminooxyacetate (hemihydrochloride) as a Research Compound

Aminooxyacetic acid hemihydrochloride is the form of the compound that is typically supplied by commercial sources for research purposes. researchgate.net Its synthesis can be achieved through established chemical routes. One preparative method involves the use of acetone (B3395972) carboxymethoxime, which is treated with concentrated hydrochloric acid (HCl) to yield the desired product. researchgate.net

A historical synthesis method, first described in 1936, involves a two-step process. It begins with the condensation of benzhydroxamic acid with ethyl bromoacetate. This is followed by the hydrolysis of the resulting intermediate using hydrochloric acid to produce aminooxyacetic acid. wikipedia.org These methods provide reliable access to the compound for its use as a research tool, particularly as an inhibitor of pyridoxal phosphate-dependent enzymes. wikipedia.org

Design, Synthesis, and Characterization of Aminooxyacetate Prodrugs as Advanced Research Probes

To enhance the therapeutic potential and research applications of aminooxyacetate (AOAA), prodrug strategies have been developed. Prodrugs are inactive or less active precursors that are converted into the active drug within the body, often improving properties like bioavailability. nih.gov The design of AOAA prodrugs has focused on creating esterase-cleavable molecules that release AOAA upon entering cells. mdpi.com

One successful approach involves the synthesis of novel AOAA prodrugs targeting cystathionine β-synthase (CBS) for applications in colon cancer research. mdpi.com The general design involves conjugating AOAA with various lipophilic alcohols to form esters. mdpi.comresearchgate.net

A representative synthesis involves the following steps:

Starting Materials: The synthesis begins with carboxymethoxylamine hemihydrochloride (the parent compound of AOAA) and a selected alcohol (e.g., 3-pentanol). mdpi.com

Esterification: Thionyl chloride (SOCl2) is added to a mixture of the starting materials. mdpi.com The reaction is stirred, first at room temperature and then heated to a higher temperature (e.g., 100 °C) to drive the esterification process to completion. mdpi.com

Purification: The resulting prodrug is purified using techniques like preparative column chromatography. mdpi.com

Characterization: The final product's structure and purity are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and TLC. mdpi.com

Another advanced application is the use of aminooxyacetic acid in chemoselective ligation to create complex bioconjugates. nih.gov For example, an (aminooxy)acetylated-somatostatin derivative was synthesized. nih.gov In this process, free aminooxyacetic acid was cleverly used as a "carbonyl capture" reagent during the final cleavage step from the solid-phase resin to protect the sensitive aminooxy group on the peptide from degradation. nih.govresearchgate.net This functionalized peptide could then be ligated to a carbonyl-containing molecule, such as the drug daunorubicin, via a stable oxime bond, creating a targeted drug conjugate for research. nih.gov

Table 3: Components in the Synthesis of an Aminooxyacetate Prodrug

Component Chemical Name/Type Role in Synthesis
Precursor Carboxymethoxylamine hemihydrochloride Source of the active AOAA moiety. mdpi.com
Activating Agent Thionyl chloride (SOCl₂) Facilitates the esterification reaction. mdpi.com
Promoety Alcohol (e.g., 3-pentanol) Forms an ester bond with AOAA, increasing lipophilicity for better cell penetration. mdpi.com
Purification Medium Silica gel Used in column chromatography to separate the desired prodrug from reactants and byproducts. mdpi.com
Solvents Various organic solvents Used to dissolve reactants and for chromatographic separation. mdpi.com

Theoretical Frameworks and Computational Studies Involving Aminooxyacetate

Modeling of Metabolic Flux and Pathway Interactions under Aminooxyacetate Influence

Metabolic flux analysis (MFA) is a powerful computational tool for quantifying the rates of metabolic reactions within a biological system. creative-proteomics.commdpi.comnih.gov When combined with isotope labeling experiments, MFA can provide detailed information about the flow of metabolites through various pathways. creative-proteomics.commdpi.comnih.gov Several studies have utilized MFA and related modeling approaches to understand the impact of aminooxyacetate on cellular metabolism.

Furthermore, computational models have been developed to understand the broader metabolic consequences of AOA treatment, particularly in the context of cancer metabolism. nih.govbiorxiv.orgresearchgate.net These models often integrate data from various "omics" technologies to create a comprehensive picture of cellular metabolism. For instance, models of cancer cell metabolism have been used to predict how perturbations, such as the inhibition of transaminases by AOA, can lead to different metabolic phenotypes. nih.govbiorxiv.orgresearchgate.net These models can simulate the activity of key metabolic regulators and pathways, providing insights into how cancer cells might adapt to AOA treatment. nih.govbiorxiv.orgresearchgate.net

The table below summarizes the key findings from metabolic flux analysis and modeling studies on the influence of Aminooxyacetate.

Metabolic Parameter Observation in the Presence of Aminooxyacetate Computational Interpretation Reference
TCA Cycle FluxUnalteredAOA does not directly inhibit the core TCA cycle enzymes. physiology.orgnih.gov
¹³C Enrichment of Glutamate (B1630785) (C3 & C4)Reduced rate of enrichmentInhibition of transaminases slows the transfer of ¹³C from labeled precursors into the glutamate pool. physiology.orgnih.gov
Glutamate Pool in Exchange with TCA Cycle10-fold reduction in sizeAOA effectively isolates a portion of the glutamate pool from the TCA cycle by inhibiting the glutamic-oxalacetic transaminase. physiology.orgnih.gov
Transaminase FluxSignificantly reducedDirect inhibition of transaminase enzymes by AOA. physiology.orgnih.gov

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition by Aminooxyacetate

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like aminooxyacetate relates to its biological activity, specifically its ability to inhibit enzymes. While comprehensive SAR studies focused solely on AOA are not extensively detailed in the provided search results, the principles of SAR can be applied based on the information available for AOA and its analogs in inhibiting various enzymes.

AOA is a general inhibitor of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, which include a wide range of transaminases. nih.gov The inhibitory activity of AOA stems from its structural similarity to amino acid substrates and its ability to react with the PLP cofactor, forming a stable, inactive complex.

Key structural features of AOA that are likely important for its inhibitory activity include:

The Aminooxy Group (-O-NH₂): This group is the key reactive moiety. The oxygen atom and the free amine are crucial for its interaction with the PLP cofactor in the active site of transaminases.

The Carboxylate Group (-COOH): This group likely contributes to the binding of AOA to the active site of enzymes by mimicking the carboxylate group of natural amino acid substrates, allowing it to interact with positively charged residues in the active site.

The Acetate (B1210297) Backbone: The simple two-carbon backbone provides the fundamental scaffold for the functional groups.

While specific SAR studies on a library of AOA analogs were not found, studies on other enzyme inhibitors provide a framework for how such an analysis would be approached. nih.govnih.govnih.gov For example, in the development of inhibitors for other enzymes, systematic modifications are made to a lead compound, and the resulting changes in inhibitory activity are measured. nih.govnih.govnih.gov For AOA, this would involve synthesizing derivatives with modifications to the aminooxy, carboxylate, or acetate components and then testing their inhibitory potency against a panel of transaminases.

The table below outlines a hypothetical SAR exploration for Aminooxyacetate based on general principles of medicinal chemistry.

Structural Modification Predicted Effect on Activity Rationale
Esterification of the carboxylate groupDecreased activityThe negative charge of the carboxylate is often crucial for binding to positively charged residues in the enzyme's active site.
Replacement of the oxygen in the aminooxy group with a methylene (B1212753) group (CH₂)Loss of activityThe oxygen atom is key to the reactivity of the aminooxy group with the PLP cofactor.
Extension of the acetate backboneVariable; likely decreased activityThe length of the backbone is likely optimized for fitting into the active site of target transaminases.
Introduction of bulky substituents on the backboneDecreased activitySteric hindrance could prevent proper binding in the active site.

Molecular Docking and Binding Site Analysis for Aminooxyacetate with Target Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how a ligand, such as aminooxyacetate, interacts with the active site of its target enzyme. nih.govnih.gov

The primary targets of AOA are pyridoxal 5'-phosphate (PLP)-dependent enzymes, particularly transaminases. The active sites of these enzymes are well-characterized and typically contain a PLP cofactor covalently bound to a lysine (B10760008) residue via a Schiff base linkage. The binding of AOA to these enzymes is a multi-step process that can be modeled using computational methods.

Binding Site Interactions:

Analysis of the binding sites of transaminases reveals key features that are important for the interaction with AOA:

PLP Cofactor: The aldehyde group of the PLP cofactor is the primary site of interaction for the aminooxy group of AOA. The nitrogen of the aminooxy group acts as a nucleophile, attacking the carbon of the aldehyde to form a stable oxime linkage. This covalent modification inactivates the enzyme.

Positively Charged Residues: The active sites of transaminases often contain conserved arginine or lysine residues that are crucial for binding the carboxylate group of the amino acid substrate. nih.gov It is highly likely that the carboxylate group of AOA also forms salt bridges with these positively charged residues, which helps to orient the molecule correctly within the active site for reaction with the PLP cofactor. nih.gov

Molecular Docking Simulations:

Molecular docking simulations of AOA with various transaminases would likely show the following:

AOA enters the active site and orients itself in a manner similar to the natural amino acid substrate.

The carboxylate group of AOA forms strong electrostatic interactions with conserved arginine and/or lysine residues in the active site.

The aminooxy group is positioned in close proximity to the aldehyde group of the PLP cofactor.

The docking results would predict a high binding affinity, consistent with the potent inhibitory activity of AOA.

The table below summarizes the predicted interactions between Aminooxyacetate and the active site of a typical transaminase, as would be revealed by molecular docking studies.

Aminooxyacetate Moiety Enzyme Active Site Component Type of Interaction Predicted Consequence
Aminooxy Group (-O-NH₂)Pyridoxal 5'-Phosphate (PLP) AldehydeCovalent Bond (Oxime formation)Irreversible inhibition of the enzyme
Carboxylate Group (-COOH)Conserved Arginine/Lysine ResiduesElectrostatic (Salt Bridge)Proper orientation and stabilization of AOA in the active site
Acetate BackboneHydrophobic Pockets/ResiduesVan der Waals InteractionsContribution to overall binding affinity

Computational Predictions of Metabolic Perturbations Induced by Aminooxyacetate

In silico analysis, which involves computer-based simulations, is a valuable tool for predicting the systemic effects of a metabolic inhibitor like aminooxyacetate. nih.govnih.govmdpi.comresearchgate.net By creating computational models of metabolic networks, researchers can simulate the consequences of inhibiting specific enzymes and predict the resulting changes in metabolite concentrations and pathway fluxes. nih.govnih.govmdpi.comresearchgate.net

Given that aminooxyacetate is a broad-spectrum inhibitor of transaminases, in silico models would predict widespread perturbations in amino acid metabolism. Transaminases play a central role in the synthesis and degradation of amino acids by catalyzing the transfer of an amino group from an amino acid to a keto acid.

Predicted Metabolic Perturbations:

A computational model of cellular metabolism incorporating the inhibitory effects of AOA would likely predict the following:

Depletion of Non-Essential Amino Acids: The synthesis of many non-essential amino acids, such as alanine (B10760859) and aspartate, relies on transamination reactions. nih.gov Inhibition of these reactions by AOA would lead to a depletion of these amino acids. nih.gov

Accumulation of Keto Acids: The inhibition of transaminases would block the conversion of keto acids to their corresponding amino acids, leading to an accumulation of keto acids such as α-ketoglutarate and pyruvate (B1213749).

Disruption of the Malate-Aspartate Shuttle: This shuttle is crucial for transporting reducing equivalents (in the form of malate) from the cytoplasm into the mitochondria in some tissues. The shuttle is dependent on the activity of aspartate aminotransferase, a key target of AOA. Inhibition of this enzyme would impair the function of the shuttle, potentially affecting cellular redox balance and energy metabolism. physiology.org

Alterations in Nucleotide Synthesis: Aspartate is a precursor for the synthesis of pyrimidines. AOA-induced depletion of aspartate could, therefore, lead to an arrest of the cell cycle at the S-phase due to the inhibition of nucleotide synthesis. nih.gov

Induction of Endoplasmic Reticulum (ER) Stress: Severe amino acid deprivation is known to trigger the unfolded protein response (UPR) and ER stress, which can ultimately lead to apoptosis. nih.gov Computational models could predict the activation of these stress response pathways as a downstream consequence of AOA-induced metabolic perturbations. nih.gov

The table below provides a summary of the computationally predicted metabolic perturbations induced by Aminooxyacetate.

Affected Metabolic Pathway/Process Predicted Effect of Aminooxyacetate Underlying Mechanism Potential Downstream Consequence
Amino Acid SynthesisDepletion of non-essential amino acids (e.g., alanine, aspartate)Inhibition of transaminases required for their synthesis.Impaired protein synthesis, induction of ER stress.
Keto Acid MetabolismAccumulation of α-keto acids (e.g., α-ketoglutarate, pyruvate)Blockade of the conversion of keto acids to amino acids.Altered cellular redox state, feedback inhibition of other pathways.
Malate-Aspartate ShuttleImpaired functionInhibition of aspartate aminotransferase.Reduced transfer of reducing equivalents into mitochondria, altered energy metabolism.
Nucleotide SynthesisInhibition of pyrimidine (B1678525) synthesisDepletion of the precursor aspartate.Cell cycle arrest at S-phase.
Cellular Stress ResponseActivation of the Unfolded Protein Response (UPR) and ER StressSevere amino acid deprivation.Apoptosis.

Future Directions and Emerging Research Avenues for Aminooxyacetate

Sharpening the Tool: The Quest for More Selective Aminooxyacetate Derivatives

A significant frontier in AOA research is the development of more selective derivatives to enable pathway-specific investigations. While AOA's broad-spectrum inhibitory activity is useful for general studies of amino acid metabolism, its lack of specificity can be a limitation when trying to dissect the roles of individual enzymes or pathways. nih.gov

Recent efforts have focused on synthesizing and testing novel AOA derivatives with improved selectivity. For instance, esterase-cleavable prodrugs of AOA have been developed to target specific enzymes, such as cystathionine (B15957) β-synthase (CBS), which is implicated in certain cancers. mdpi.com One such derivative, the isopropyl ester of AOA (YD0251), has shown enhanced potency and efficacy in preclinical cancer models compared to the parent compound. mdpi.com The synthesis of these derivatives often involves a substitution reaction between the acid of a precursor and various brominated or chlorinated reagents to generate different esters. mdpi.com These advancements highlight the potential to create a toolbox of AOA analogs, each with a refined inhibitory profile, allowing researchers to perturb specific metabolic nodes with greater precision. This targeted approach is crucial for untangling the intricate network of metabolic pathways and understanding the specific contributions of different enzymes.

A Holistic View: Applying Advanced Omics to Understand AOA's Metabolic Impact

To gain a comprehensive understanding of the metabolic perturbations caused by aminooxyacetate, researchers are increasingly turning to advanced "omics" technologies. These approaches, including metabolomics and proteomics, allow for the large-scale, simultaneous measurement of thousands of metabolites and proteins, providing a snapshot of the cellular state. mdpi.comthermofisher.com

Metabolomics, the study of the complete set of small-molecule metabolites within a biological system, offers a direct readout of the biochemical consequences of AOA treatment. nih.govhelmholtz-munich.de By analyzing the changes in metabolite levels, researchers can identify the specific pathways that are inhibited and uncover downstream effects. For example, magnetic resonance spectroscopy (MRS) has been used to show that AOA's effects can involve the depletion of amino acids like aspartic acid and alanine (B10760859). nih.gov

Complementing metabolomics, proteomics provides a global view of the protein landscape, revealing how AOA affects the expression and abundance of various enzymes and other proteins. nih.gov Combining these omics approaches can provide a more complete picture than either method alone. mdpi.comnih.gov For instance, integrating proteomics and metabolomics can help to connect changes in enzyme levels with alterations in metabolite concentrations, providing a more mechanistic understanding of AOA's action. nih.gov This integrated approach is powerful for exploring cellular metabolic regulation in various contexts, from basic biology to disease research. nih.gov

From Data to Understanding: Integrating Aminooxyacetate Research with Systems Biology

The vast datasets generated by omics studies necessitate the use of systems biology approaches for meaningful interpretation. Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components in isolation. nih.gov By integrating experimental data from AOA studies with computational modeling, researchers can construct and refine models of metabolic networks. nih.gov

This integration allows for a more holistic understanding of how perturbations, such as the inhibition of aminotransferases by AOA, ripple through the entire metabolic system. nih.gov Systems biology can help to identify critical nodes and control points within these networks, predict the systemic effects of inhibiting specific enzymes, and generate new hypotheses for experimental validation. For example, a systems biology approach could be used to model the metabolic reprogramming that occurs in cancer cells and to predict how AOA or its derivatives might disrupt these altered pathways. nih.gov By combining the experimental power of AOA with the analytical power of systems biology, researchers can move from a descriptive to a predictive understanding of metabolic regulation.

New Frontiers: Exploring Aminooxyacetate in Novel Biological Systems and Stress Responses

The utility of aminooxyacetate as a research tool extends to novel biological systems and the study of responses to environmental stressors. By inhibiting key metabolic pathways, AOA can be used to probe the metabolic adaptations of organisms to various challenges.

Environmental stressors, such as exposure to toxins or extreme temperatures, can induce significant changes in cellular metabolism. nih.govfrontiersin.org AOA can be employed to investigate the role of amino acid metabolism in these stress responses. For example, studies in zebrafish have shown that environmental stressors can alter the expression of oxytocin (B344502) receptors, and AOA could be used to explore the metabolic underpinnings of these changes. nih.gov By observing how AOA affects an organism's ability to cope with a particular stressor, researchers can gain insights into the metabolic pathways that are crucial for adaptation and survival. This approach can help to identify biomarkers of environmental stress and to understand the mechanisms by which stressors impact health and disease. nih.gov

Beyond the Primary Target: Elucidating Off-Target Effects and Pleiotropic Actions

A crucial aspect of future AOA research is the thorough characterization of its off-target effects and pleiotropic actions. While AOA is primarily known as an inhibitor of PLP-dependent enzymes, it is likely to have other, less well-understood effects on cellular physiology. nih.gov These "dirty drug" mechanisms, where a compound interacts with multiple targets, can provide valuable insights but also need to be carefully considered when interpreting experimental results. researchgate.net

The pleiotropic effects of a compound, where it produces multiple, often seemingly unrelated, effects, can be revealed by comprehensive molecular analyses. mdpi.comnih.gov For example, proteomic and transcriptomic analyses of cells treated with AOA derivatives have suggested a complex mechanism of action involving multiple intracellular targets. researchgate.net Understanding these off-target effects is essential for accurately attributing observed phenotypes to the inhibition of specific pathways. Furthermore, a complete understanding of AOA's pleiotropic actions will enhance its utility as a research tool, allowing for a more nuanced interpretation of its effects in various biological contexts.

Q & A

Q. What are the primary biochemical targets of Aminooxyacetate (hemihydrochloride) in cellular metabolism studies?

Aminooxyacetate (hemihydrochloride) primarily inhibits two key metabolic pathways:

  • GABA transaminase (GABA-T) : This enzyme degrades γ-aminobutyric acid (GABA), and its inhibition elevates intracellular GABA levels, which is critical in neurological studies .
  • Malate-aspartate shuttle (MAS) : Inhibition of MAS disrupts NADH transport into mitochondria, reducing ATP production and altering glycolytic flux. This is demonstrated in C6 glioma cells, where MAS inhibition decreases extracellular lactate and pyruvate levels .
  • Cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) : AOAA also inhibits these enzymes, modulating hydrogen sulfide production and redox homeostasis .

Q. How should researchers determine the optimal concentration of Aminooxyacetate (hemihydrochloride) for in vitro experiments?

  • Dose-dependent studies : In C6 glioma cells, AOAA reduces viability dose-dependently, with significant effects observed at ≥1 mM. For GABA-T inhibition, typical concentrations range from 0.1–5 mM .
  • Solubility considerations : AOAA is soluble in water (≥90 mg/mL) and DMSO (≥100 mg/mL). Stock solutions (e.g., 100 mM in water) should be prepared fresh to avoid hydrolysis .
  • Controls : Include vehicle controls (e.g., DMSO at ≤0.1%) and positive controls like vigabatrin (GABA-T inhibitor) to validate specificity .

Q. What experimental approaches are recommended to validate MAS inhibition by Aminooxyacetate (hemihydrochloride)?

  • ATP quantification : Use luminescence-based assays (e.g., CellTiter-Glo) to measure intracellular ATP depletion, as MAS inhibition reduces mitochondrial ATP production .
  • Metabolite profiling : Analyze lactate and pyruvate levels in culture media via colorimetric assays. MAS inhibition decreases lactate secretion, reflecting reduced glycolytic flux .
  • Cell cycle analysis : Flow cytometry can reveal G0/G1 phase arrest, as seen in C6 glioma cells treated with AOAA .

Advanced Research Questions

Q. How can researchers address conflicting results regarding AOAA's neuroprotective versus neurotoxic effects?

  • Dose and model dependency : Neuroprotection (e.g., anti-epileptic effects) is observed at low doses (0.1–1 mM) due to GABA elevation, while neurotoxicity occurs at higher doses (>5 mM) from CBS/CSE inhibition and redox imbalance .
  • In vitro vs. in vivo differences : In vivo models require careful dose translation. For mice, a 1 mg/kg dose (human equivalent: ~0.08 mg/kg) balances efficacy and toxicity .
  • Biomarker monitoring : Measure glutathione levels and reactive oxygen species (ROS) to assess redox stress in neurotoxicity studies .

Q. What are the critical considerations for translating AOAA findings to in vivo models?

  • Species-specific dosing : Use body surface area (BSA) normalization. For example, a 1 mg/kg mouse dose equates to 0.08 mg/kg in humans .
  • Administration route : Intraperitoneal injection is common, but oral bioavailability may vary. Monitor plasma concentrations via LC-MS for pharmacokinetic validation .
  • Tissue penetration : AOAA crosses the blood-brain barrier, but brain-to-plasma ratios should be quantified using microdialysis .

Q. What strategies distinguish GABA-T inhibition from MAS inhibition effects in AOAA studies?

  • Selective pathway modulation : Combine AOAA with MAS-specific inhibitors (e.g., UK5099 for mitochondrial pyruvate carrier) to isolate GABA-T effects .
  • Metabolic flux analysis : Use 13^{13}C-glucose tracing to track NADH shuttling. MAS inhibition reduces 13^{13}C incorporation into TCA cycle intermediates .
  • Genetic knockdown : CRISPR/Cas9-mediated ablation of GABA-T or MAS components (e.g., aspartate-glutamate carrier) can clarify pathway-specific roles .

Q. How should researchers design experiments to investigate AOAA's synergy with other metabolic inhibitors?

  • Combination with glutaminase inhibitors : Co-treatment with CB-839 (glutaminase inhibitor) enhances anti-tumor effects in breast cancer models by dual targeting of glutamine metabolism .
  • Dose matrix screening : Use a 5×5 concentration grid (e.g., 0.1–5 mM AOAA + 10–100 nM CB-839) to calculate synergy scores via Chou-Talalay analysis .
  • Metabolomic profiling : LC-MS-based untargeted metabolomics can identify synergistic perturbations in pathways like glutathione synthesis or nucleotide metabolism .

Q. What analytical techniques best quantify AOAA's impact on cellular redox states?

  • GSH/GSSG ratio : Use enzymatic recycling assays (e.g., Ellman’s reagent) to assess oxidative stress. AOAA treatment often decreases GSH by 30–50% in CBS-inhibited models .
  • ROS detection : Fluorescent probes (e.g., DCFH-DA) reveal ROS accumulation in AOAA-treated cells. Normalize to mitochondrial superoxide levels (MitoSOX) to distinguish sources .
  • Hydrogen sulfide measurement : Methylene blue assays or fluorogenic probes (e.g., SF7-AM) quantify H2_2S depletion due to CBS/CSE inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.